molecular formula C12H22FNO2 B13063606 tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate

tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate

Cat. No.: B13063606
M. Wt: 231.31 g/mol
InChI Key: YYDILDUSDSOWNR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H22FNO2 It is a derivative of carbamate, featuring a tert-butyl group and a fluoromethyl-substituted cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoromethyl-substituted cyclohexyl derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The fluoromethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate is unique due to its specific combination of a fluoromethyl-substituted cyclohexyl ring and a tert-butyl carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H22FNO2

Molecular Weight

231.31 g/mol

IUPAC Name

tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)

InChI Key

YYDILDUSDSOWNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CF

Origin of Product

United States

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